molecular formula C9H9N5O3 B2773060 N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine CAS No. 1974-19-2

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2773060
CAS No.: 1974-19-2
M. Wt: 235.203
InChI Key: OJKCBHPAQCREMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is a chemical compound designed for research purposes, featuring a pyrimidine core functionalized with a nitro group and a furan-2-ylmethyl substituent. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of potential biological activities . The incorporation of both pyrimidine and furan heterocycles in a single molecular framework is a strategy employed to create novel compounds for investigating antitumor and antimicrobial agents. Research on structurally related 2,5-disubstituted furan derivatives has demonstrated promising activity in in vitro models, including testing against human lung cancer cell lines using both 2D and 3D cell culture assays . Furthermore, such heterocyclic hybrids are studied for their ability to interact with biological macromolecules. Similar molecules have been shown to bind to DNA, potentially through interaction in the minor groove, which can inhibit DNA-dependent enzymes and lead to the disruption of cell proliferation . The nitro group on the pyrimidine ring may contribute to the compound's electronic properties and is a common feature in many bioactive molecules. This product is intended for use in non-clinical research only , such as in early-stage drug discovery, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCBHPAQCREMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine typically involves the reaction of 2-furoic acid with appropriate amines under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or palladium on carbon for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various furan and pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is unique due to its combination of a furan ring and a nitropyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with amino groups and a furan-2-ylmethyl group at the 2 position. The presence of a nitro group enhances its reactivity and biological activity. The molecular formula can be denoted as C10_{10}H10_{10}N4_{4}O2_{2}.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating receptor signaling pathways, particularly those related to immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for anticancer therapy.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest

The results indicate that the compound induces apoptosis in cancer cells through caspase activation.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses moderate antibacterial properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has identified several derivatives with enhanced potency:

Compound NameBiological Activity
N4-(furan-3-carboxymethyl)-5-nitropyrimidineAntitumor
N-(furan-3-carboxymethyl)-5-nitropyrimidineModerate antimicrobial

These modifications highlight the importance of functional groups in determining the pharmacological properties of pyrimidine derivatives.

Q & A

Q. What are the optimal synthetic routes for N<sup>2</sup>-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with nitration of pyrimidine precursors followed by substitution at the N<sup>2</sup> position. For example, nitration of 2,4-diaminopyrimidine derivatives using HNO3/H2SO4 under controlled temperatures (0–5°C) ensures selective nitro-group introduction . Subsequent alkylation with furfuryl bromide or chloride in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours achieves the furan-2-ylmethyl substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. For instance, the furan-2-ylmethyl group shows distinct ¹H NMR peaks at δ 6.3–6.5 ppm (furan protons) and δ 4.5–4.7 ppm (CH2 linker). Mass spectrometry (ESI- or EI-MS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 265.2). Infrared (IR) spectroscopy identifies functional groups (e.g., NO2 stretch at ~1520 cm⁻¹) .

Q. How does the furan substitution influence solubility and reactivity?

Methodological Answer: The furan-2-ylmethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity studies show the nitro group participates in reduction reactions (e.g., catalytic hydrogenation with Pd/C) to form amino derivatives, while the furan ring undergoes electrophilic substitution (e.g., bromination at the 5-position) . Solubility can be modulated using co-solvents (DMSO:water mixtures) for in vitro assays.

Q. What are the primary stability considerations for this compound?

Methodological Answer: Stability is pH- and light-dependent. The nitro group is susceptible to photodegradation; thus, storage in amber vials at –20°C under inert atmosphere (N2) is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products (e.g., nitro-reduction byproducts) .

Q. Which databases or repositories contain crystallographic or spectral data for this compound?

Methodological Answer: PubChem (CID: [retrieve via CAS 5096-84-4]) provides basic physicochemical data . For advanced spectral libraries, consult the Cambridge Structural Database (CSD) using the compound’s InChIKey. Crystallographic data for analogous pyrimidines (e.g., piperazine-substituted derivatives) are available in Acta Crystallographica Section E .

Advanced Research Questions

Q. How do structural modifications at the N<sup>2</sup> position affect biological activity?

Methodological Answer: Comparative studies with N<sup>2</sup>-methyl or N<sup>2</sup>-benzyl analogs reveal that the furan-2-ylmethyl group enhances binding to kinase ATP pockets due to π-π stacking with aromatic residues (e.g., Tyr-185 in Aurora A). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can quantify binding affinities and predict substituent effects .

Q. What mechanistic insights explain conflicting reports on its antimicrobial efficacy?

Methodological Answer: Discrepancies arise from assay conditions (e.g., bacterial strain variability, nutrient media composition). Dose-response studies (MIC50 assays) under standardized CLSI guidelines, paired with transcriptomic analysis (RNA-seq), can identify off-target effects or resistance mechanisms. For example, nitro-reductase activity in certain E. coli strains may reduce efficacy .

Q. How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models (using CODESSA or MOE) correlate substituent descriptors (e.g., Hammett σ, LogP) with activity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution, highlighting sites for electrophilic/nucleophilic modifications. Virtual screening against target proteins (PDB: 4UYE) prioritizes candidates for synthesis .

Q. What strategies resolve synthetic challenges in scaling up production?

Methodological Answer: Continuous-flow nitration (microreactors at 5°C) improves safety and yield compared to batch processes. Green chemistry approaches (e.g., microwave-assisted alkylation) reduce reaction times from hours to minutes. Process Analytical Technology (PAT) tools (FTIR, Raman probes) enable real-time monitoring of intermediate purity .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. LC-MS/MS analysis identifies metabolites (e.g., hydroxylated furan or nitro-reduced amine). CYP inhibition assays (fluorescent substrates) determine IC50 values. Computational docking (CYP3A4 homology model) predicts binding modes and metabolic hotspots .

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